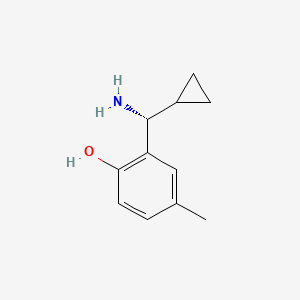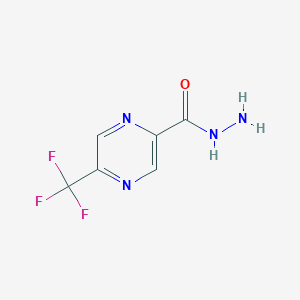
5-Acetyl-2-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-chlorobenzoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the fifth position and a chlorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-2-chlorobenzoic acid typically involves the acetylation of 2-chlorobenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzoic acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar Friedel-Crafts acylation processes, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 5-Acetyl-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group, forming 2-chlorophthalic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol group, yielding 5-hydroxy-2-chlorobenzoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-Chlorophthalic acid.
Reduction: 5-Hydroxy-2-chlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Acetyl-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 5-acetyl-2-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atom can influence the compound’s electronic properties and reactivity.
相似化合物的比较
2-Chlorobenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetylbenzoic acid: Does not have the chlorine atom, which affects its electronic properties and reactivity.
2-Acetylbenzoic acid: The acetyl group is at a different position, leading to different chemical behavior and applications.
Uniqueness: 5-Acetyl-2-chlorobenzoic acid is unique due to the presence of both the acetyl and chlorine substituents, which confer distinct chemical properties and reactivity
属性
分子式 |
C9H7ClO3 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC 名称 |
5-acetyl-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI 键 |
YRFYTAUPXZTMAH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)


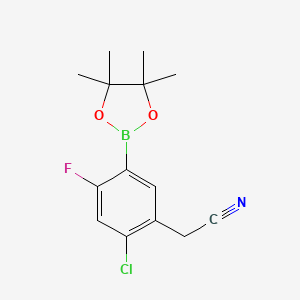
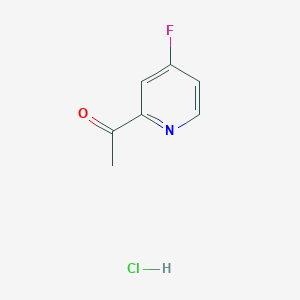
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
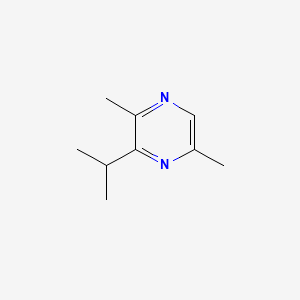

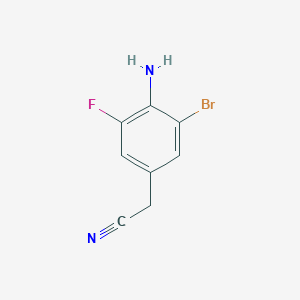
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
